Chloropurine 9-ss-D-ribofuranoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloropurine riboside can be synthesized through various methods. One common approach involves the reaction of chloropurine with ribose or its derivatives under specific conditions. For instance, the reaction can be catalyzed by enzymes such as nucleoside phosphorylases, which facilitate the transglycosylation reaction . Another method involves the use of thermophilic microorganisms like Geobacillus stearothermophilus, which can convert chloropurine to chloropurine riboside with high efficiency .
Industrial Production Methods: Industrial production of chloropurine riboside typically involves large-scale enzymatic synthesis. This method is preferred due to its high yield and specificity. The process involves the use of recombinant enzymes and controlled reaction conditions to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: Chloropurine riboside undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in chloropurine can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ribose moiety can undergo oxidation to form ribonolactone derivatives or reduction to form deoxyribose derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products:
Substitution Reactions: Products include various substituted purine nucleosides, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include ribonolactone and deoxyribose derivatives.
Scientific Research Applications
Mechanism of Action
Chloropurine riboside exerts its effects primarily through its interaction with enzymes involved in nucleoside metabolism. It acts as an inhibitor of enzymes such as adenosine deaminase and inosine monophosphate dehydrogenase . By inhibiting these enzymes, chloropurine riboside disrupts the synthesis and metabolism of nucleotides, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Chloropurine riboside can be compared with other purine nucleoside analogs, such as:
2-Amino-6-chloropurine riboside: Similar in structure but with an amino group at the 2-position instead of a chlorine atom.
6-Methylmercaptopurine riboside: Contains a methylmercapto group at the 6-position instead of chlorine.
2-Chloroadenosine: Similar in structure but with a chlorine atom at the 2-position instead of the 6-position.
Uniqueness: Chloropurine riboside is unique due to its specific substitution pattern and its ability to act as a substrate analog for various enzymes. Its chlorine atom at the 6-position allows for specific interactions with enzymes and receptors, making it a valuable tool in biochemical and medicinal research .
Properties
Molecular Formula |
C10H11ClN4O4 |
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Molecular Weight |
286.67 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2/t4-,6?,7+,10-/m1/s1 |
InChI Key |
XHRJGHCQQPETRH-HMEJCUHCSA-N |
Isomeric SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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